molecular formula C19H17N5O B2939790 N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 383902-86-1

N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2939790
CAS No.: 383902-86-1
M. Wt: 331.379
InChI Key: LEGVGKCOOILBBF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted kinase inhibitors. This compound features the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in drug discovery known for its strong resemblance to the purine base of ATP, which allows it to act as a competitive inhibitor for various ATP-binding kinase enzymes . The specific substitution pattern on this molecule is designed to interact with key pharmacophoric points in kinase binding sites. Research into analogs of this scaffold has demonstrated potent activity against critical oncology targets. Compounds based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key protein in the B cell receptor signaling pathway and a validated target for treating B-cell tumors . Furthermore, closely related derivatives have shown exceptional promise as epidermal growth factor receptor (EGFR) inhibitors, with some compounds exhibiting IC50 values as low as 0.016 µM against wild-type EGFR and also maintaining activity against the resistant T790M mutant form, which is a major challenge in current cancer therapeutics . The structural features of this compound—including the 4-methylphenyl group at the N1 position and the 3-methoxyphenylamine at the C4 position—are strategic modifications that optimize binding affinity and selectivity toward these enzymatic targets, making it a valuable chemical tool for probing kinase signaling pathways in cancer cells . This product is intended for research applications only, including in vitro biochemical assays, cell-based screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-6-8-15(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVGKCOOILBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-methoxyphenyl and 4-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key SAR Observations :

Halogenation : Chlorine or fluorine substituents (e.g., S29, SI388) improve target affinity but may increase toxicity.

Thioethers : Allylthio or methylthio groups (e.g., compounds in ) enhance lipophilicity and kinase selectivity.

Bulkier Groups : tert-butyl (PPI) or naphthyl () substituents can reduce solubility but improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name LogP (Predicted) Molecular Weight Solubility (µg/mL) Key Functional Groups
Target Compound ~3.5 359.4 Moderate (~50) Methoxy, methyl
S29 ~4.2 441.3 Low (~10) Chlorine, fluorobenzyl
SI388 (2a) ~4.0 430.3 Moderate (~30) Chlorine, methylthio
3a ~3.8 315.4 High (>100) Methyl, phenyl
  • The target compound’s methoxy group contributes to moderate solubility, contrasting with halogenated analogs like S29, which have lower solubility due to increased hydrophobicity.
  • Thioether-containing derivatives (e.g., SI388) show balanced LogP values, favoring membrane permeability .

Biological Activity

N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and interaction with specific biological targets.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings. Its distinct substituents, particularly the 3-methoxyphenyl and 4-methylphenyl groups, enhance its chemical reactivity and solubility.

Molecular Characteristics

  • Molecular Formula : C19H17N5O2
  • Molecular Weight : 347.38 g/mol
  • InChIKey : PAHNVFAHDUSRBZ-UHFFFAOYSA-N

Enzyme Inhibition

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework possess significant biological activities, particularly as inhibitors of various enzymes involved in disease processes.

  • Kinase Inhibition : this compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases. Molecular docking studies suggest that it can effectively bind to the active sites of these kinases, crucial for cancer progression.

Anticancer Properties

The compound shows promise in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated its effectiveness against several types of cancer by targeting specific pathways involved in tumor growth.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.2EGFR inhibition
MCF-7 (Breast)4.8CDK inhibition
HeLa (Cervical)6.1Apoptosis induction

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to other derivatives in the pyrazolo[3,4-d]pyrimidine class. The following table summarizes some structurally similar compounds and their biological activities:

Compound Name Structural Features Biological Activity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneFluorophenyl groupAnticancer activity via EGFR inhibition
1-(Phenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminesVarious phenyl substitutionsMulti-target kinase inhibition
2-(2-Chlorophenyl)-5-(methylthio)-pyrazolo[3,4-d]pyrimidinChlorophenyl and methylthio groupsAntiproliferative effects in cancer cells

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of 5.2 µM. The mechanism was attributed to EGFR pathway inhibition.
  • Breast Cancer Research : A study involving MCF-7 breast cancer cells showed that the compound induced apoptosis at concentrations below 5 µM, highlighting its potential as a therapeutic agent against hormone-responsive tumors.

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